2,5-Dichlorobenzooxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

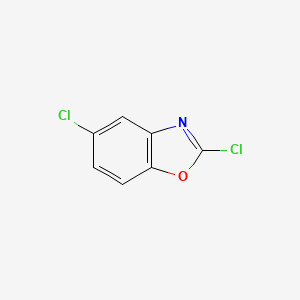

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBFDPBVQGJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439214 | |

| Record name | 2,5-dichlorobenzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-81-6 | |

| Record name | 2,5-dichlorobenzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorobenzooxazole: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 2,5-Dichlorobenzooxazole. This heterocyclic compound serves as a crucial building block in the development of various biologically active agents. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key processes.

Chemical and Physical Properties

This compound is a halogenated heterocyclic organic compound.[1] At room temperature, it presents as a white to off-white crystalline solid with a faint, characteristic odor.[1][2] The compound demonstrates limited solubility in water but is more soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.[1] Its stability is moderate under standard atmospheric conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO | [2][3][4][5][6] |

| Molecular Weight | 188.01 g/mol | [2][4][6] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 108-111 °C | [2] |

| Boiling Point | 233 °C (decomposition) | [2] |

| pKa | -1.40 ± 0.10 (Predicted) | [1] |

| CAS Number | 3621-81-6 | [1][4] |

Chemical Structure

The molecular structure of this compound consists of a benzene ring fused to an oxazole ring, with chlorine substituents at the 2- and 5-positions.[1] This substitution pattern is crucial for its reactivity and utility in synthetic chemistry.[1]

Table 2: Structural Identifiers for this compound

| Identifier | String | Source |

| IUPAC Name | 2,5-dichloro-1,3-benzoxazole | [4] |

| SMILES | c1cc2c(cc1Cl)nc(Cl)o2 | [3][4][5] |

| InChI | InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | [3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of dichlorinated aromatic precursors.[1] A common laboratory-scale synthesis involves the reaction of 5-chloro-2-mercaptobenzoxazole with thionyl chloride.[7][8]

Experimental Protocol: Synthesis from 5-chloro-2-mercaptobenzoxazole

This protocol is adapted from patent literature and provides a general procedure for the synthesis of this compound.[7][8]

Materials:

-

5-chloro-2-mercaptobenzoxazole (540 g, 2.903 mol)

-

Dichloromethane (5 L)

-

Thionyl chloride (885 g, 7.5 mol)

-

N,N-dimethylformamide (270 ml)

-

Ice water (4 L)

-

Sodium bicarbonate

-

n-hexane (4 L)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 5-chloro-2-mercaptobenzoxazole in dichloromethane is prepared in a suitable reaction vessel.

-

The solution is cooled to 5-10°C.

-

Thionyl chloride and N,N-dimethylformamide are added drop-wise to the cooled solution.

-

The reaction mixture is stirred at this temperature until a clear solution is formed.

-

Stirring is continued for an additional 4 hours at room temperature.

-

Upon completion, the reaction solution is slowly poured into ice water.

-

The mixture is neutralized to a pH of 7 with sodium bicarbonate.

-

The aqueous phase is extracted twice with dichloromethane (2.5 L each).

-

The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is washed with n-hexane at -20°C, filtered, and dried to afford this compound.

This procedure is reported to yield approximately 496.8 g (91.0%) of this compound as a yellow liquid.[7][8]

Role in Drug Development

This compound is a valuable scaffold in medicinal chemistry, serving as a starting material for the synthesis of a wide range of biologically active molecules.[1][2] The benzoxazole core is a privileged structure found in numerous compounds with diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][9] The chlorine substituents at the 2- and 5-positions provide reactive sites for further chemical modifications, allowing for the generation of libraries of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is considered a moderately hazardous chemical.[1] It may cause irritation to the skin and eyes.[1] Inhalation or skin contact can lead to irritation of the respiratory tract and dermatological sensitization.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood, using appropriate personal protective equipment, including gloves and safety glasses.[1] Storage should be in a cool, dry environment in tightly sealed containers, away from strong bases and reducing agents.[1]

References

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. CAS 3621-81-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H3Cl2NO | CID 10397578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (3621-81-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 3621-81-6 [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to 2,5-Dichlorobenzooxazole (CAS: 3621-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorobenzooxazole is a halogenated heterocyclic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique structural features make it a valuable precursor for the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectroscopic properties, a detailed synthesis protocol, and its application in the synthesis of therapeutic agents. Particular focus is given to its role in the development of novel anticancer and antifungal compounds, including those targeting the PD-1/PD-L1 immune checkpoint pathway. This document aims to be a critical resource for researchers engaged in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 3621-81-6[1][2] |

| Molecular Formula | C₇H₃Cl₂NO[1][2] |

| Molecular Weight | 188.01 g/mol [1][2] |

| IUPAC Name | 2,5-dichloro-1,3-benzoxazole[1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(O2)Cl[1] |

| InChI | InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H[1] |

| InChIKey | JOXBFDPBVQGJOJ-UHFFFAOYSA-N[1] |

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| Appearance | White to off-white solid[2] |

| Melting Point | 44-46 °C |

| Boiling Point | 130-133 °C at 25 Torr |

| Density | 1.522 ± 0.06 g/cm³ (Predicted) |

| pKa | -1.40 ± 0.10 (Predicted)[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide.[2] |

| XLogP3 | 3.8[1] |

Table 2: Physicochemical Properties

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data available on PubChem.[1] |

| ¹³C NMR | Spectral data available from various suppliers and databases. |

| Infrared (IR) | Characteristic peaks corresponding to the aromatic and heterocyclic structure. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. |

Table 3: Spectroscopic Data Summary

Synthesis of this compound

The following is a common and effective experimental protocol for the synthesis of this compound.

General Procedure

This synthesis involves the reaction of 5-chloro-2-mercaptobenzoxazole with thionyl chloride in the presence of N,N-dimethylformamide (DMF).

Experimental Protocol

-

To a solution of 5-chloro-2-mercaptobenzoxazole (540 g, 2.903 mol) in dichloromethane (5 L), add thionyl chloride (885 g, 7.5 mol) and N,N-dimethylformamide (270 ml) dropwise at a temperature of 5-10°C.[3]

-

Stir the reaction mixture until a clear solution is formed.

-

Continue stirring at room temperature for 4 hours.[3]

-

Upon completion of the reaction, slowly pour the reaction solution into 4 L of ice water.

-

Neutralize the aqueous solution to a neutral pH with sodium bicarbonate over a period of 1 hour.[3]

-

Extract the aqueous phase with dichloromethane (2 x 2.5 L).[3]

-

Combine the organic layers and wash with saturated brine, then dry over anhydrous sodium sulfate.[3]

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Wash the crude product with n-hexane (2 x 2 L) at -20°C, filter, and dry to yield 2,5-dichlorobenzoxazole as a yellow liquid (496.8 g, 91.0% yield).[3]

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of various biologically active compounds. Its derivatives have shown significant potential as anticancer and antifungal agents.

Anticancer Applications: Targeting the PD-1/PD-L1 Pathway

A promising area of cancer immunotherapy involves the inhibition of the programmed cell death-1 (PD-1) receptor and its ligand (PD-L1) interaction. Small molecule inhibitors of this pathway are of great interest. Benzoxazole derivatives have been identified as potent dual inhibitors of the PD-1/PD-L1 and VISTA pathways, offering a novel therapeutic strategy.[4]

The general synthetic approach to these inhibitors involves the modification of the benzoxazole core, often through nucleophilic substitution reactions at the 2-position.

Caption: Mechanism of action of benzoxazole-based PD-1/PD-L1 inhibitors.

Antifungal Applications

Derivatives of benzoxazole have demonstrated significant antifungal activity against a range of pathogenic fungi. The synthesis of these antifungal agents often involves the introduction of various substituents onto the benzoxazole scaffold to optimize their activity.

Experimental Protocol for Synthesis of Antifungal Benzoxazole Derivatives (General Scheme):

While a direct synthesis from this compound was not explicitly detailed in the search results, a general strategy involves the nucleophilic displacement of the chlorine atom at the 2-position with a desired nucleophile, followed by further functionalization. For example, reacting this compound with a substituted phenol or thiol in the presence of a base would yield 2-aryloxy/alkoxy or 2-arylthio/alkylthio-5-chlorobenzoxazoles, which can then be further modified.

Caption: General workflow for the development of bioactive benzoxazoles.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area or under a fume hood. Wear protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its reactivity allows for the straightforward synthesis of a wide array of derivatives, some of which have demonstrated potent biological activities. The development of benzoxazole-based anticancer agents targeting the PD-1/PD-L1 pathway and novel antifungal compounds highlights the continued importance of this scaffold in modern drug discovery. This technical guide provides essential data and protocols to aid researchers in leveraging the synthetic potential of this compound for the creation of new and effective therapeutic agents.

References

Synthesis of 2,5-Dichlorobenzooxazole from Dichlorinated Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2,5-dichlorobenzooxazole, a key building block in medicinal chemistry and materials science. The focus is on pathways commencing from readily available dichlorinated precursors, offering a detailed examination of reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a heterocyclic compound of significant interest due to its prevalence in the core structure of various biologically active molecules. Its synthesis is a critical step in the development of new pharmaceuticals and functional materials. This guide outlines two primary synthetic strategies starting from dichlorinated precursors, providing detailed experimental procedures and comparative data.

Synthetic Pathways

Two main pathways for the synthesis of this compound from dichlorinated precursors are presented:

-

Route 1: A two-step synthesis commencing with the reduction of 2,5-dichloronitrobenzene to 2-amino-4-chlorophenol, followed by cyclocondensation with a dichlorinated benzoic acid derivative.

-

Route 2: A direct synthesis from 5-chloro-2-mercaptobenzoxazole.

Route 1: Synthesis via 2-Amino-4-chlorophenol Intermediate

This pathway involves the initial preparation of the key intermediate, 2-amino-4-chlorophenol, from a dichlorinated nitroaromatic compound.

Step 1: Synthesis of 2-Amino-4-chlorophenol

2-Amino-4-chlorophenol can be synthesized from 2,5-dichloronitrobenzene through a two-step process involving hydrolysis followed by reduction.

-

Hydrolysis of 2,5-Dichloronitrobenzene: This step is typically carried out using a strong base to yield 4-chloro-2-nitrophenol.

-

Reduction of 4-Chloro-2-nitrophenol: The nitro group is then reduced to an amine. A common method for this reduction is the Béchamp reduction, using iron filings in an acidic medium.

Experimental Protocol: Synthesis of 2-Amino-4-chlorophenol from 4-Chloro-2-nitrophenol [1]

-

Materials:

-

4-chloro-2-nitrophenol: 34.7 g (0.2 mole)

-

Finely powdered cast iron shavings: 50 g

-

2 N Hydrochloric acid: 25 ml

-

Water: 200 ml

-

2 N Sodium carbonate solution

-

Concentrated sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Concentrated sodium acetate solution

-

15% Salt solution

-

-

Procedure:

-

A reaction flask is charged with 50 g of finely powdered cast iron shavings, 200 ml of water, and 25 ml of 2 N hydrochloric acid. The mixture is heated in a boiling water bath.

-

While stirring vigorously, 34.7 g (0.2 mole) of 4-chloro-2-nitrophenol is added over a period of 1 to 1.5 hours.

-

Stirring and heating are continued for at least 30 more minutes. The completion of the reduction is monitored by checking for the disappearance of the 4-chloro-2-nitrophenol odor and by testing a few drops of the reaction mixture on filter paper, which should be almost colorless and not turn yellow upon treatment with sodium hydroxide.

-

The reaction mixture is treated with 25 ml of 2 N sodium carbonate solution with stirring to precipitate the dissolved iron, followed by the addition of concentrated sodium hydroxide solution to dissolve the 2-amino-4-chlorophenol.

-

The iron sludge is filtered off while hot and washed carefully with hot water.

-

The warm filtrate is treated with enough concentrated hydrochloric acid (about 25-28 ml) to produce a faint acid reaction to litmus. The small excess of acid is then neutralized by adding a few drops of concentrated sodium acetate solution.

-

Precipitation of glittering plates begins in the warm solution and increases upon cooling. The precipitation is completed by adding salt and allowing the mixture to stand overnight.

-

The solid material is filtered off with suction, washed first with a 15% salt solution, then with water, and dried in a steam-heated drying oven.

-

-

Quantitative Data:

-

Yield: Approximately 26 g (90% of the theoretical amount).[1]

-

Step 2: Cyclocondensation to form this compound

The final step in this route is the reaction of 2-amino-4-chlorophenol with a suitable dichlorinated acylating agent, such as 2,5-dichlorobenzoyl chloride. This reaction proceeds via a cyclocondensation mechanism to form the benzooxazole ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzoxazoles

While a specific protocol for the reaction of 2-amino-4-chlorophenol with 2,5-dichlorobenzoyl chloride is not detailed in the searched literature, a general procedure for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and acyl chlorides can be adapted.

-

Materials:

-

2-Amino-4-chlorophenol

-

2,5-Dichlorobenzoyl chloride

-

Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

-

-

Procedure:

-

Dissolve 2-amino-4-chlorophenol in an anhydrous aprotic solvent in a reaction flask equipped with a stirrer and a reflux condenser.

-

Add an equimolar amount of a base to the solution.

-

Slowly add an equimolar amount of 2,5-dichlorobenzoyl chloride to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound.

-

Data Presentation: Summary of Route 1

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 4-Chloro-2-nitrophenol | Iron, HCl | 2-Amino-4-chlorophenol | ~90%[1] |

| 2 | 2-Amino-4-chlorophenol | 2,5-Dichlorobenzoyl Chloride | This compound | N/A |

Note: The yield for Step 2 is not available in the provided search results and would need to be determined experimentally.

Mandatory Visualization: Workflow for Route 1

References

Unraveling the Lethal Mechanism of 2,5-Dichlorobenzooxazole: A Technical Guide for Pesticide Research

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pesticidal mechanism of action of 2,5-Dichlorobenzooxazole. This whitepaper details the core biochemical processes disrupted by this compound, providing a foundation for the development of novel and more effective pest control agents.

Executive Summary

This compound is a synthetic organic compound recognized for its potent pesticidal and fungicidal properties.[1] This technical guide elucidates the primary mechanism of action of this compound, which is hypothesized to be the uncoupling of oxidative phosphorylation in the mitochondria of target pests. This disruption of cellular energy production leads to a cascade of metabolic failures, ultimately resulting in pest mortality. This document provides a detailed overview of the available data, experimental protocols to investigate this mechanism, and visual representations of the key pathways involved.

Chemical and Physical Properties

This compound is a white crystalline solid with the chemical formula C₇H₃Cl₂NO.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 188.01 g/mol | [1][2][3] |

| Melting Point | 108-111 °C | [1] |

| Boiling Point | 233 °C (decomposition) | [1] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 3621-81-6 | [2][3][4] |

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action of this compound as a pesticide is believed to be its function as an uncoupler of oxidative phosphorylation .[5][6] This process occurs within the mitochondria, the powerhouse of the cell, and is critical for the production of adenosine triphosphate (ATP), the main energy currency of the cell.

Uncouplers are typically lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[5][6] The chemical structure of this compound, a chlorinated benzoxazole, is consistent with the characteristics of such protonophoric uncouplers.

The proposed signaling pathway for this mechanism is as follows:

Quantitative Data

| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 96h | Reference |

| Tn5B1-4 (Lepidopteran) | 4.96 | 2.37 | [7] |

| Sf-21 (Lepidopteran) | 1.12 | 1.76 | [7] |

| Hek293 (Human) | >20 | >20 | [7] |

| HepG2 (Human) | >20 | >20 | [7] |

Experimental Protocols

To further investigate the mechanism of action of this compound, the following experimental protocols are recommended.

Insect Toxicity Bioassay (Larval Contact Method)

This protocol determines the lethal concentration (LC50) of this compound against target insect larvae.

Mitochondrial Membrane Potential Assay

This assay measures the effect of this compound on the mitochondrial membrane potential (ΔΨm), a key indicator of oxidative phosphorylation. A decrease in ΔΨm is indicative of uncoupling activity.

Principle: Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in healthy mitochondria with a high membrane potential. Upon depolarization (uncoupling), the dye is released into the cytoplasm, leading to a measurable change in fluorescence.[8][9][10][11][12]

ATP Synthesis Inhibition Assay

This assay directly measures the impact of this compound on the ability of isolated mitochondria to produce ATP.

Principle: The amount of ATP produced by isolated mitochondria in the presence of a substrate (e.g., ADP and phosphate) is quantified using a luciferin/luciferase-based bioluminescence assay. A reduction in ATP synthesis in the presence of the test compound indicates inhibition.[13][14][15][16][17]

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its pesticidal effects by acting as an uncoupler of oxidative phosphorylation. This disruption of the fundamental process of cellular energy production provides a robust mechanism for its broad-spectrum activity. Further research, utilizing the protocols outlined in this guide, is necessary to definitively confirm this mechanism and to quantify the compound's potency against a range of pest species. Structure-activity relationship (SAR) studies on this compound and its derivatives could lead to the design of new insecticides with improved efficacy and selectivity.[18] The continued investigation into the mode of action of benzoxazole-based pesticides holds significant promise for the future of sustainable agriculture and public health.

References

- 1. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 3621-81-6 [chemicalbook.com]

- 3. This compound | C7H3Cl2NO | CID 10397578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3621-81-6|this compound|BLD Pharm [bldpharm.com]

- 5. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Comparison of the cytotoxic impact of chlorfluazuron on selected insect and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence measurement of mitochondrial membrane potential changes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of ATP Synthase by Chlorinated Adenosine Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of ATP synthase by chlorinated adenosine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Mitochondrial ATP Synthesis and Regulation of Oxidative Stress Based on {SbW8 O30 } Determined by Single-Cell Proteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,5-Dichlorobenzooxazole: A Technical Overview

This guide provides a comprehensive overview of the spectroscopic characterization of 2,5-Dichlorobenzooxazole, a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] The following sections detail the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and present a structured format for the interpretation and presentation of this spectroscopic information.

Molecular and Physical Properties

This compound is a solid with the chemical formula C₇H₃Cl₂NO and a molecular weight of 188.01 g/mol .[3] It has a reported melting point of 44-46 °C and a boiling point of 130-133 °C at 25 Torr.

Spectroscopic Data

While specific experimental spectra for this compound are not publicly available in detail, this section outlines the expected data and provides a template for its presentation. The data would be acquired using standard spectroscopic techniques as described in the experimental protocols below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the benzoxazole ring system.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available |

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the seven unique carbon atoms in the this compound molecule.

| Chemical Shift (ppm) | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | C=N stretch (oxazole ring) | |

| Data not available | C-O stretch (oxazole ring) | |

| Data not available | Aromatic C=C stretch | |

| Data not available | C-H stretch (aromatic) | |

| Data not available | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of this compound is 186.9591691 Da.[3]

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ (Molecular ion) | |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

-

The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

The acquired data is processed using Fourier transformation.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

-

A portion of the mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers.

Mass Spectrometry

Sample Introduction and Ionization:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility of 2,5-Dichlorobenzooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dichlorobenzooxazole in various solvents. Due to the limited availability of specific quantitative data for this compound in organic solvents, this guide summarizes the available qualitative and quantitative information and furnishes detailed experimental protocols for its synthesis and a general methodology for solubility determination. This information is intended to support research, development, and application of this compound in pharmaceutical and chemical contexts.

Solubility of this compound

This compound, a halogenated heterocyclic organic compound, exhibits differential solubility depending on the nature of the solvent. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies.

Data Presentation

The available solubility data for this compound is summarized in the table below. The compound is sparingly soluble in water but demonstrates greater solubility in common organic solvents.[1]

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) | Pressure (Torr) |

| Water | 134.8 mg/L[2] | Sparingly Soluble[1] | Not Specified | Not Specified |

| Ethanol | Data Not Available | Soluble[1] | Not Specified | Not Specified |

| Acetone | Data Not Available | Soluble[1] | Not Specified | Not Specified |

| Dimethylformamide | Data Not Available | Soluble[1] | Not Specified | Not Specified |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 5-chloro-2-mercaptobenzoxazole with thionyl chloride in the presence of N,N-dimethylformamide (DMF) and a suitable solvent such as dichloromethane.

Procedure:

-

A solution of 5-chloro-2-mercaptobenzoxazole (540 g, 2.903 mol) in dichloromethane (5 L) is prepared in a reaction vessel.

-

The solution is cooled to a temperature of 5-10°C.

-

A mixture of thionyl chloride (885 g, 7.5 mol) and N,N-dimethylformamide (270 ml) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at this temperature until a clear solution is formed, and then stirring is continued for an additional 4 hours at room temperature.

-

Upon completion of the reaction, the mixture is slowly poured into 4 L of ice water.

-

The aqueous solution is neutralized to a pH of 7 with sodium bicarbonate.

-

The product is extracted with dichloromethane (2 x 2.5 L).

-

The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is washed with n-hexane (2 x 2 L) at -20°C, filtered, and dried to obtain 2,5-dichlorobenzoxazole.

General Protocol for Solubility Determination (Shake-Flask Method)

While a specific protocol for this compound is not available, the following is a widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., ethanol, acetone, dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the selected solvent.

-

The vial is tightly sealed and placed in a constant temperature shaker.

-

The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, the suspension is allowed to stand to allow for the settling of the undissolved solid.

-

A sample of the supernatant is withdrawn using a syringe and filtered through a syringe filter to remove any undissolved particles.

-

The filtrate is then appropriately diluted with the solvent.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC.

-

The solubility is calculated from the measured concentration and the dilution factor.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

General Experimental Workflow for Solubility Determination

Caption: General workflow for determining solubility via the shake-flask method.

References

Thermal Stability and Degradation of 2,5-Dichlorobenzooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 2,5-Dichlorobenzooxazole. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this guide synthesizes information from studies on related benzoxazole derivatives and polybenzoxazoles to infer its likely thermal behavior. It is established that the benzoxazole ring system confers significant thermal stability. Degradation is anticipated to initiate at elevated temperatures, likely proceeding through homolytic cleavage of the C-Cl bonds and subsequent fragmentation of the heterocyclic ring. This guide also presents detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the future characterization of this compound and similar compounds.

Introduction

This compound is a halogenated heterocyclic compound with a molecular formula of C₇H₃Cl₂NO.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the thermal stability and degradation pathways of this molecule is critical for ensuring safety, optimizing reaction conditions in synthetic processes, and determining its shelf-life and environmental fate. High temperatures can lead to the decomposition of this compound, potentially emitting toxic fumes.[1] This document aims to provide an in-depth technical resource on the thermal properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is a white crystalline solid at room temperature and exhibits moderate thermal stability under standard conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂NO | [1] |

| Molecular Weight | 188.01 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 108-111 °C | [1] |

| Boiling Point | 233 °C (decomposes) | [1] |

Thermal Stability and Degradation

General Overview

Proposed Thermal Degradation Pathway

Based on the general principles of thermal decomposition of halogenated aromatic compounds and the known degradation patterns of the benzoxazole ring, a hypothetical thermal degradation pathway for this compound is proposed. The initiation of degradation is likely to be the homolytic cleavage of the carbon-chlorine bonds, which are generally the weaker bonds in such structures. This would be followed by fragmentation of the benzoxazole ring system at higher temperatures.

Caption: Proposed degradation pathway for this compound.

Experimental Protocols

The following sections outline detailed, generalized methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum). The sample should be a fine powder to ensure uniform heating.

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

An empty crucible of the same type is used as a reference.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum), and the pan is hermetically sealed.

-

Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

An empty, sealed DSC pan is used as a reference.

-

-

Thermal Program:

-

The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe transitions like melting and crystallization. A typical heating rate is 10 °C/min.

-

-

Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events. For melting, the onset temperature and the peak temperature are determined, and the enthalpy of fusion is calculated from the peak area.

Caption: Workflow for Differential Scanning Calorimetry.

Conclusion

While specific quantitative data on the thermal stability and degradation of this compound is currently lacking in the public domain, this guide provides a foundational understanding based on the known properties of the benzoxazole chemical family. The benzoxazole core imparts good thermal stability, with decomposition expected to occur at elevated temperatures, likely initiated by the cleavage of the C-Cl bonds. The provided experimental protocols offer a clear methodology for researchers to perform detailed thermal analysis of this compound, which will be crucial for its safe and effective application in various fields. Further experimental studies are highly encouraged to generate precise TGA and DSC data and to elucidate the exact degradation products and mechanisms.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of the Oxazole Ring in 2,5-Dichlorobenzoxazole

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the oxazole ring within the 2,5-dichlorobenzoxazole scaffold. 2,5-Dichlorobenzoxazole is a crucial heterocyclic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Understanding its reactivity is paramount for its effective utilization in synthetic chemistry. This document details the key reaction types, presents available quantitative data in a structured format, outlines experimental protocols for its synthesis, and provides visual diagrams of core chemical processes.

Introduction to 2,5-Dichlorobenzoxazole

2,5-Dichlorobenzoxazole is a heterocyclic organic compound featuring a benzene ring fused to an oxazole ring.[1][3] Its structure is characterized by chlorine substituents at the 2-position (on the oxazole ring) and the 5-position (on the benzene ring).[1][3] This substitution pattern significantly influences its chemical behavior and reactivity. The molecule typically appears as a white to off-white crystalline solid with limited solubility in water but better solubility in common organic solvents like ethanol, acetone, and dimethylformamide.[3]

The primary utility of 2,5-dichlorobenzoxazole lies in its role as a versatile building block for constructing more complex, biologically active molecules.[3][4][5] The two chlorine atoms serve as reactive handles that can be displaced or modified, allowing for the introduction of diverse functional groups.

Core Reactivity of the Benzoxazole Ring System

The reactivity of 2,5-dichlorobenzoxazole is a composite of the properties of the fused aromatic system and the specific influence of its chloro-substituents. The oxazole ring itself is electron-rich, but when fused to a benzene ring, the electronic properties are distributed over the entire system.

The key positions for reactivity on the 2,5-dichlorobenzoxazole core are:

-

C2-Position : The carbon atom at the 2-position is part of the oxazole ring and is bonded to a chlorine atom. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) . The adjacent oxygen and nitrogen atoms help to stabilize the intermediate formed during this reaction, making the C2-chlorine an excellent leaving group.

-

Benzene Ring (C4, C6, C7) : The benzene portion of the molecule can potentially undergo electrophilic aromatic substitution . However, the reactivity of the ring is generally diminished (deactivated) due to the electron-withdrawing effects of the fused oxazole ring and the chlorine atom at the C5 position.

dot

Caption: Key reactivity sites on the 2,5-Dichlorobenzoxazole molecule.

Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for 2,5-dichlorobenzoxazole involves nucleophilic substitution at the C2 position. Aromatic rings, typically nucleophilic, become susceptible to this type of attack when they are substituted with strong electron-withdrawing groups.[6][7] In this case, the inherent electron-deficient nature of the C2 position, enhanced by the electronegativity of the adjacent heteroatoms (N and O), facilitates the attack by a nucleophile.

The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

dot

Caption: Workflow of the SNAr addition-elimination mechanism.

This pathway is crucial for introducing a wide variety of functional groups at the C2 position, making 2,5-dichlorobenzoxazole a valuable precursor in medicinal chemistry.[3][8]

Electrophilic Aromatic Substitution

Electrophilic substitution on the 2,5-dichlorobenzoxazole ring system is less favorable. Substituents can be broadly classified as activating or deactivating, and they direct incoming electrophiles to specific positions.[9]

-

Deactivating Effects : Both the fused oxazole ring and the C5-chloro group are electron-withdrawing, deactivating the benzene ring towards electrophilic attack. This makes the reaction slower and requires harsher conditions compared to benzene.

-

Directing Effects : The C5-chloro substituent is an ortho-, para-director.[9] Therefore, any potential electrophilic substitution would be directed to the C4 and C6 positions. However, the overall deactivation of the ring makes these reactions challenging.

Quantitative Data and Synthesis

Table 1: Synthesis of 2,5-Dichlorobenzoxazole

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 5-Chloro-2-mercaptobenzoxazole | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) | Dichloromethane (DCM) | 5-10°C, then Room Temp. | 4 hours | 91.0% | [4][10] |

| 5-Chlorobenzoxazolin-2-one | Not specified (assumed chlorinating agent) | Not specified | Not specified | Not specified | 69% | [11] |

Detailed Experimental Protocols

Synthesis of 2,5-Dichlorobenzoxazole from 5-Chloro-2-mercaptobenzoxazole[4][10]

This protocol describes a high-yield synthesis route.

Materials:

-

5-chloro-2-mercaptobenzoxazole (540 g, 2.903 mol)

-

Thionyl chloride (885 g, 7.5 mol)

-

N,N-dimethylformamide (270 ml)

-

Dichloromethane (5 L)

-

Ice water (4 L)

-

Sodium bicarbonate

-

n-hexane (4 L)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 5-chloro-2-mercaptobenzoxazole in dichloromethane is prepared in a reaction vessel and cooled to 5-10°C.

-

Thionyl chloride and N,N-dimethylformamide are added drop-wise to the cooled solution.

-

The mixture is stirred until a clear solution forms, after which it is stirred for an additional 4 hours at room temperature.

-

Upon completion, the reaction solution is slowly poured into ice water.

-

The aqueous mixture is neutralized to a neutral pH using sodium bicarbonate.

-

The aqueous phase is extracted twice with dichloromethane.

-

The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is washed with n-hexane at -20°C, filtered, and dried to yield 2,5-dichlorobenzoxazole as a yellow liquid.

dot

Caption: Experimental workflow for the synthesis of 2,5-dichlorobenzoxazole.

General Protocol for Nucleophilic Substitution at the C2-Position

This generalized protocol is based on standard SNAr conditions and can be adapted for various nucleophiles (e.g., amines, thiols, alkoxides).

Materials:

-

2,5-dichlorobenzoxazole (1.0 equivalent)

-

Nucleophile (e.g., a primary amine) (1.0-1.2 equivalents)

-

Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichlorobenzoxazole, the chosen nucleophile, and the base.

-

Add the anhydrous solvent and stir the mixture.

-

Heat the reaction mixture to a temperature between 60-120°C, depending on the reactivity of the nucleophile.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the 2-substituted-5-chlorobenzoxazole.

Conclusion

The reactivity of the oxazole ring in 2,5-dichlorobenzoxazole is dominated by its susceptibility to nucleophilic aromatic substitution at the C2 position. The chlorine atom at this position acts as an effective leaving group, allowing for the straightforward introduction of a wide array of nucleophilic substituents. This feature makes 2,5-dichlorobenzoxazole an exceptionally valuable and versatile intermediate in the fields of drug discovery and materials science. In contrast, electrophilic substitution on the fused benzene ring is significantly disfavored due to the deactivating nature of the heterocyclic system and the C5-chloro substituent. The synthetic accessibility and predictable reactivity of 2,5-dichlorobenzoxazole will continue to secure its importance as a foundational scaffold in modern synthetic chemistry.

References

- 1. CAS 3621-81-6: 2,5-Dichlorobenzooxazole | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 3621-81-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

The Versatile Core: An In-depth Technical Guide to the Industrial Applications of 2,5-Dichlorobenzooxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorobenzooxazole, a halogenated heterocyclic compound, serves as a pivotal building block in the synthesis of a diverse array of industrially significant molecules. Its unique chemical architecture, characterized by a fused benzene and oxazole ring system with chlorine substituents, imparts valuable reactivity for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential industrial applications of this compound, with a focus on its role in the creation of targeted therapeutics and functional materials. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this promising area of chemical science.

Chemical Properties and Synthesis

This compound (CAS No: 3621-81-6) is a white to off-white crystalline solid with a molecular formula of C₇H₃Cl₂NO.[1] It exhibits limited solubility in water but is soluble in various organic solvents.[1] The presence of two chlorine atoms on the benzoxazole scaffold provides key reactive sites for nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate for chemical synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 188.01 g/mol | --INVALID-LINK-- |

| Melting Point | 108-111 °C | --INVALID-LINK-- |

| Boiling Point | 233 °C (decomposition) | --INVALID-LINK-- |

| pKa | -1.40 ± 0.10 (Predicted) | --INVALID-LINK-- |

Synthesis of this compound

A common and high-yield industrial synthesis of this compound involves the reaction of 5-chloro-2-mercaptobenzoxazole with thionyl chloride in the presence of N,N-dimethylformamide (DMF).[2][3]

Experimental Protocol: Synthesis from 5-chloro-2-mercaptobenzoxazole

-

Reactants: 5-chloro-2-mercaptobenzoxazole (540 g, 2.903 mol), Thionyl chloride (885 g, 7.5 mol), N,N-dimethylformamide (270 ml), Dichloromethane (5 L), Ice water (4 L), Sodium bicarbonate, n-hexane (4 L).

-

Procedure:

-

A solution of 5-chloro-2-mercaptobenzoxazole in dichloromethane is prepared in a reaction vessel and cooled to 5-10°C.

-

Thionyl chloride and N,N-dimethylformamide are added dropwise to the solution.

-

The reaction mixture is stirred until a clear solution is formed and then stirred for an additional 4 hours at room temperature.

-

Upon completion, the reaction mixture is slowly poured into ice water and neutralized to a neutral pH with sodium bicarbonate.

-

The aqueous phase is extracted twice with dichloromethane.

-

The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is washed with n-hexane at -20°C, filtered, and dried to afford 2,5-dichlorobenzoxazole.

-

Another reported synthetic route involves the cyclization of dichlorinated aromatic precursors, such as 2,5-dichloroaniline and chloroacetic acid, under acidic conditions followed by oxidation.[1]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Pharmaceutical Applications

The 2,5-dichlorobenzoxazole core is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of various biologically active compounds. Its derivatives have shown significant potential as anticancer and antimicrobial agents.

Anticancer Agents: Kinase Inhibitors

Benzoxazole derivatives have been extensively investigated as inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. One prominent target is Aurora B kinase, a crucial protein for proper cell division.

Signaling Pathway: Inhibition of Aurora B Kinase

Caption: Inhibition of Aurora B kinase by this compound derivatives.

Quantitative Data: IC₅₀ Values of Benzoxazole Derivatives against Aurora Kinases

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Benzoxazole Analog 1 | Aurora A | >10 | Bioorg. Med. Chem. Lett. 2016, 26, 3067-3072 |

| Benzoxazole Analog 1 | Aurora B | 0.038 | Bioorg. Med. Chem. Lett. 2016, 26, 3067-3072 |

| Benzoxazole Analog 2 | Aurora A | >10 | Bioorg. Med. Chem. Lett. 2016, 26, 3067-3072 |

| Benzoxazole Analog 2 | Aurora B | 0.021 | Bioorg. Med. Chem. Lett. 2016, 26, 3067-3072 |

Antimicrobial Agents

Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. A key mechanism of action for some of these compounds is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.

Signaling Pathway: Inhibition of GlcN-6-P Synthase

Caption: Inhibition of bacterial cell wall synthesis via GlcN-6-P synthase.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives

| Derivative | Target Organism | MIC (µg/mL) | Reference |

| Benzoxazole Derivative A | Staphylococcus aureus | 12.5 | Eur. J. Med. Chem. 2013, 64, 491-502 |

| Benzoxazole Derivative A | Bacillus subtilis | 25 | Eur. J. Med. Chem. 2013, 64, 491-502 |

| Benzoxazole Derivative B | Escherichia coli | 50 | Eur. J. Med. Chem. 2013, 64, 491-502 |

| Benzoxazole Derivative B | Pseudomonas aeruginosa | 100 | Eur. J. Med. Chem. 2013, 64, 491-502 |

Agrochemical Applications

The benzoxazole scaffold is also prevalent in the development of modern agrochemicals, particularly herbicides. While specific commercial herbicides directly synthesized from this compound are not widely documented in public literature, the general class of benzoxazole derivatives has shown potent herbicidal activity.

The mode of action for some herbicidal benzoxazoles involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll and heme biosynthesis in plants.

Logical Relationship: Herbicidal Action

Caption: Mechanism of action for some benzoxazole-based herbicides.

Material Science Applications

High-Performance Polymers

This compound can serve as a monomer or a precursor to monomers for the synthesis of polybenzoxazoles (PBOs). PBOs are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for applications in aerospace, electronics, and protective clothing.

Dyes and Pigments

The benzoxazole ring system can be incorporated into the structure of azo dyes, which are a major class of synthetic colorants used in the textile and printing industries. The specific substitution pattern on the benzoxazole core, including the presence of chloro groups, can influence the color, fastness, and application properties of the resulting dye. While direct synthesis of commercial dyes from this compound is not extensively detailed, the general synthetic route for azo dyes involves diazotization of an aromatic amine followed by coupling with a suitable coupling component.

Corrosion Inhibitors

Heterocyclic compounds containing nitrogen and oxygen atoms, such as benzoxazoles, have been investigated as corrosion inhibitors for various metals and alloys. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of inhibition is dependent on the electronic structure of the molecule and its ability to interact with the metal surface. Further research is warranted to explore the potential of this compound derivatives in this application.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential across multiple industrial sectors. Its utility as a precursor for high-value products, particularly in the pharmaceutical and agrochemical industries, is well-established. The continued exploration of its reactivity and the biological and material properties of its derivatives is likely to uncover new and innovative applications. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique chemical attributes of this compound in their respective fields.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Antifungal Agents from 2,5-Dichlorobenzooxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and antifungal potential of derivatives synthesized from 2,5-dichlorobenzooxazole. This document includes synthetic protocols, quantitative antifungal activity data, and insights into the potential mechanisms of action.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal properties.[1] The substitution pattern on the benzoxazole ring system plays a crucial role in modulating their antifungal potency. The presence of a chlorine atom at the 5-position of the benzoxazole ring has been associated with significant antifungal activity.[2][3][4][5] This document focuses on the synthesis of 2,5-disubstituted benzoxazole derivatives, utilizing this compound as a key starting material or precursor concept, and evaluates their efficacy against various fungal pathogens.

Synthesis of 2-(Aryloxymethyl)-5-chlorobenzoxazole Derivatives

While a direct one-step synthesis from this compound is not prominently described in the reviewed literature, a highly plausible and efficient synthetic route involves the nucleophilic substitution of the chlorine atom at the 2-position. A common precursor to 5-chlorobenzoxazole derivatives is 5-chloro-2-aminophenol, which can be cyclized to form the benzoxazole ring. For the purpose of these notes, we will present a synthetic protocol for a representative class of antifungal agents, 2-(aryloxymethyl)-5-chlorobenzoxazoles, which can be conceptually derived from a 2,5-dichlorobenzoxazole intermediate via an etherification reaction.[1]

Experimental Workflow

The overall workflow for the synthesis and evaluation of antifungal 2-(aryloxymethyl)-5-chlorobenzoxazole derivatives is depicted below.

Caption: Experimental workflow for the synthesis and antifungal evaluation of 2-(aryloxymethyl)-5-chlorobenzoxazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-((4-chlorophenoxy)methyl)-5-chlorobenzooxazole

This protocol describes a representative synthesis of a 2-(aryloxymethyl)-5-chlorobenzoxazole derivative.

Materials:

-

This compound

-

4-Chlorophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a solution of 4-chlorophenol (1.1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-((4-chlorophenoxy)methyl)-5-chlorobenzooxazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity

The antifungal activity of synthesized 5-chloro-benzoxazole derivatives has been evaluated against a range of fungal pathogens. The data is presented in terms of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50).

Quantitative Antifungal Activity Data

| Compound ID | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| 5-chloro-benzoxazole derivative 1 | Candida albicans | 62.5 | - | [2] |

| 5-chloro-benzoxazole derivative 1 | Candida krusei | 15.6 | - | [2] |

| 5-chloro-benzoxazole derivative 1 | Candida tropicalis | 125.0 | - | [2] |

| Compound 5a | Fusarium solani | - | 19.92 | [1] |

| Compound 5b | Fusarium solani | - | 17.61 | [1] |

| Compound 5h | Fusarium solani | - | 4.34 | [1] |

| Compound 5i | Fusarium solani | - | 10.23 | [1] |

| Compound P2B | Candida albicans | - | - | [2] |

| Compound P4A | Various bacteria and fungi | - | - | [2] |

| Compound P4B | Various bacteria and fungi | - | - | [2] |

Note: Specific structures for "5-chloro-benzoxazole derivative 1", "P2B", "P4A", and "P4B" are detailed in the cited references. Compounds 5a, 5b, 5h, and 5i are 2-(aryloxymethyl)benzoxazole derivatives with different substitutions on the aryl ring.[1]

Mechanism of Action

The precise mechanism of action for many antifungal benzoxazole derivatives is still under investigation. However, studies suggest that these compounds may exert their antifungal effects through multiple pathways. In Candida albicans, it has been proposed that some benzoxazole derivatives act on the plasma membrane.[2] In silico studies have also suggested the potential inhibition of enzymes such as HSP90 and aldehyde dehydrogenase.[2]

Proposed Signaling Pathway of Antifungal Action

The following diagram illustrates a potential mechanism of action for antifungal benzoxazole derivatives.

Caption: Proposed mechanism of action for antifungal benzoxazole derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel antifungal agents. The synthetic protocols outlined, along with the provided antifungal activity data, offer a solid foundation for further research and optimization in this area. Future studies should focus on elucidating the precise structure-activity relationships and further exploring the molecular mechanisms underlying the antifungal effects of these compounds.

References

- 1. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,5-Dichlorobenzooxazole in the Synthesis of Anticancer Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dichlorobenzooxazole is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of various heterocyclic compounds with significant biological activities. Its unique structural framework allows for targeted modifications, leading to the development of potent therapeutic agents. This document provides detailed application notes and protocols for the synthesis of anticancer derivatives utilizing this compound as a key precursor, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Data Presentation: Anticancer Activity of 5-Chlorobenzoxazole Derivatives

The following table summarizes the in vitro anticancer activity of synthesized N-substituted-4-(5-chlorobenzoxazol-2-yl)aniline derivatives against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented, indicating the potency of each compound in inhibiting cancer cell growth.

| Compound ID | Modification on Aniline Moiety | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | PARP-2 Inhibition IC50 (µM) |

| 11 | -CO-CH2-N(CH2CH2)2O | 5.63 | 8.21 | ND |

| 12 | -CO-CH2-N(CH2CH2)2N-Ph | 6.14 | 9.55 | 0.07 |

| 13 | -CO-CH2-N(CH2CH2)2N-(2-OMe-Ph) | 7.52 | 10.34 | ND |

| 14 | -CO-CH2-N(CH2CH2)2N-(2-F-Ph) | 10.78 | 12.88 | ND |

| 21 | -CO-CH2CH2-N(CH2CH2)2N-Ph | 12.18 | 15.67 | ND |

| 22 | -CO-CH2CH2-N(CH2CH2)2N-(2-OMe-Ph) | 17.37 | 20.11 | ND |

| 25 | -CO-CH2CH2-NH-(CH2)2-Ph | 15.56 | 18.93 | ND |

| 26 | -CO-CH2CH2-NH-(CH2)3-Ph | 18.57 | 22.45 | ND |

| 27 | Hybrid with 1,2,3-triazole | 11.32 | 14.78 | 0.057 |

| Sorafenib | Standard Anticancer Drug | 7.47 | 11.23 | ND |

ND: Not Determined

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoxazole from this compound

This protocol describes the conversion of 2,5-dichlorobenzoxazole to the key intermediate 2-amino-5-chlorobenzoxazole.[1]

Materials:

-

This compound

-

Ammonia (liquid or in methanolic solution)

-

Methanol (optional, as solvent)

-

Water

Procedure:

-

In a pressure vessel, dissolve 2,5-dichlorobenzoxazole in a suitable solvent such as methanol, or use it directly if using liquid ammonia.

-

Add a significant molar excess of ammonia (at least 3-10 molar equivalents) to the solution.

-

Seal the vessel and heat the reaction mixture to a temperature between 0°C and 60°C. A typical condition is 45°C for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, precipitate the product by pouring the reaction mixture into a large volume of cold water.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-chlorobenzoxazole.

Protocol 2: Synthesis of 4-(5-chlorobenzoxazol-2-yl)aniline

This protocol outlines the synthesis of the core scaffold, 4-(5-chlorobenzoxazol-2-yl)aniline, a precursor for the final anticancer derivatives.[2]

Materials:

-

2-Amino-4-chlorophenol

-

4-Aminobenzoic acid

-

Polyphosphoric acid (PPA)

Procedure:

-

In a reaction flask, mix 2-amino-4-chlorophenol and 4-aminobenzoic acid.

-

Add polyphosphoric acid to the mixture to act as both a solvent and a cyclizing agent.

-

Heat the reaction mixture at an elevated temperature (e.g., 180-200°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry to yield 4-(5-chlorobenzoxazol-2-yl)aniline.

Protocol 3: General Synthesis of N-substituted-4-(5-chlorobenzoxazol-2-yl)aniline Derivatives (PARP-2 Inhibitors)

This protocol describes the synthesis of the final anticancer compounds through acylation of 4-(5-chlorobenzoxazol-2-yl)aniline followed by nucleophilic substitution.[2]

Step 1: Acylation

-

Dissolve 4-(5-chlorobenzoxazol-2-yl)aniline in a suitable solvent like chloroform.

-

Add triethylamine (TEA) as a base.

-

Cool the mixture in an ice bath and add 2-chloroacetyl chloride or 3-chloropropanoyl chloride dropwise.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloro-functionalized amide.

Step 2: Nucleophilic Substitution

-

Dissolve the chloro-functionalized amide from Step 1 in a suitable solvent (e.g., acetonitrile).

-

Add the desired secondary or primary amine and a base such as triethylamine (TEA) or anhydrous potassium carbonate (K2CO3).

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final N-substituted-4-(5-chlorobenzoxazol-2-yl)aniline derivative.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

-

Synthesized benzoxazole derivatives

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

96-well plates

-

Culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to various concentrations.

-

Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

Synthetic Workflow for Anticancer Benzoxazole Derivatives

Caption: Synthetic pathway from this compound to anticancer derivatives.

Proposed Mechanism of Action: PARP Inhibition

Caption: Inhibition of PARP-mediated DNA repair by benzoxazole derivatives.

References

Application Notes and Protocols: Novel Corrosion Inhibitors Derived from 2,5-Dichlorobenzooxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel corrosion inhibitors derived from 2,5-Dichlorobenzooxazole. While direct literature on the use of this compound for corrosion inhibition is limited, this document leverages established methodologies for analogous benzoxazole derivatives to propose a viable pathway for the development of new, effective corrosion inhibitors.

Introduction